

# Spectroscopic Analysis of cis-1,2,3,6-Tetrahydrophthalic Anhydride: A Technical Guide

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## Compound of Interest

Compound Name: *cis-1,2,3,6-Tetrahydrophthalic anhydride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **cis-1,2,3,6-tetrahydrophthalic anhydride**, a key intermediate in organic synthesis. The document details its characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with a comprehensive experimental protocol for its synthesis and characterization.

## Spectroscopic Data

The following tables summarize the key  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **cis-1,2,3,6-tetrahydrophthalic anhydride**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~6.0	Multiplet	2H	Olefinic Protons (H-4, H-5)
~3.5	Multiplet	2H	Methine Protons (H-1, H-2)
~2.4	Multiplet	4H	Allylic Protons (H-3, H-6)

Solvent: Chloroform-d ( $\text{CDCl}_3$ )

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~172.0	Carbonyl Carbons ( $\text{C}=\text{O}$ )
~125.0	Olefinic Carbons (C-4, C-5)
~38.0	Methine Carbons (C-1, C-2)
~22.0	Allylic Carbons (C-3, C-6)

Solvent: Chloroform-d ( $\text{CDCl}_3$ )

**Table 3: IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	=C-H Stretch (Olefinic)
~2940	Medium	C-H Stretch (Aliphatic)
~1850	Strong	C=O Stretch (Anhydride, Symmetric)
~1780	Strong	C=O Stretch (Anhydride, Asymmetric)
~1650	Medium	C=C Stretch (Olefinic)
~1230	Strong	C-O Stretch (Anhydride)

Sample Preparation: KBr Pellet

## Experimental Protocols

The following protocols describe the synthesis of **cis-1,2,3,6-tetrahydrophthalic anhydride** via a Diels-Alder reaction and the subsequent spectroscopic analysis.

### Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

This procedure is adapted from a well-established method.<sup>[1]</sup>

- **Reaction Setup:** A 2-liter three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser in a fume hood.
- **Reagents:** The flask is charged with maleic anhydride (196 g, 2 moles) and 500 mL of dry benzene.
- **Reaction Initiation:** The mixture is stirred and heated with a hot water bath. Butadiene gas is introduced at a rapid rate (approximately 0.6–0.8 L per minute).
- **Reaction Progression:** The exothermic reaction causes the temperature to rise to 70–75°C within 15–25 minutes, at which point the water bath is removed. The flow of butadiene is continued for 2–2.5 hours until the reaction is complete.

- **Product Isolation:** The warm solution is poured into a 1-liter beaker and allowed to cool to room temperature, and then kept at 0–5°C overnight to facilitate crystallization.
- **Purification:** The crystalline product is collected by vacuum filtration on a large Büchner funnel and washed with 250 mL of petroleum ether. The solid is then dried in an oven at 70–80°C to a constant weight.

## Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

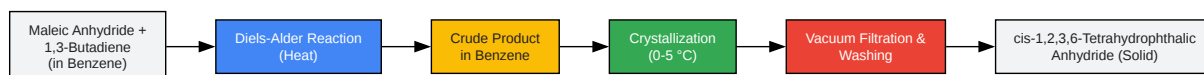
- **Sample Preparation:** A sample of the synthesized anhydride (~10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in an NMR tube.
- **$^1\text{H}$  NMR Spectroscopy:** The  $^1\text{H}$  NMR spectrum is recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- **$^{13}\text{C}$  NMR Spectroscopy:** The  $^{13}\text{C}$  NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz. The chemical shifts are reported in ppm relative to the solvent peak of  $\text{CDCl}_3$  (77.16 ppm).

### Infrared (IR) Spectroscopy:

- **Sample Preparation:** A small amount of the crystalline product is finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000–400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

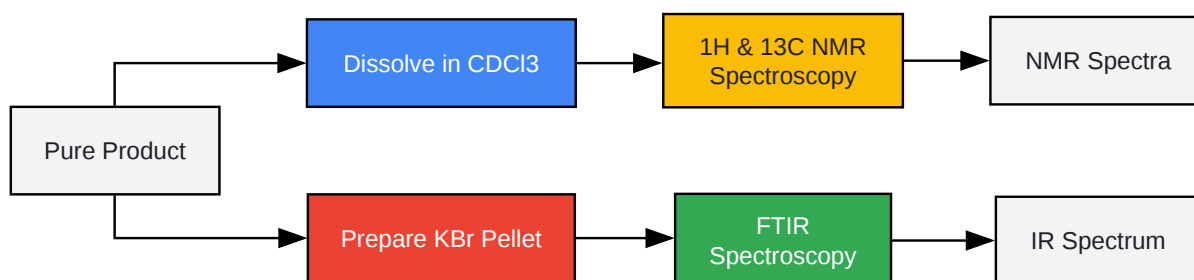
## Visualizations

The following diagrams illustrate the synthesis and analysis workflow for **cis-1,2,3,6-tetrahydrophthalic anhydride**.



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Caption: Synthesis workflow for **cis-1,2,3,6-Tetrahydrophthalic anhydride**.



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Caption: Spectroscopic analysis workflow for the synthesized product.

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
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